
Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)-
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Overview
Description
Benzimidazole is a bicyclic heterocycle comprising fused benzene and imidazole rings. The compound 4-bromo-5-methyl-2-(trifluoromethyl)-1H-benzimidazole features a bromine atom at position 4, a methyl group at position 5 (benzene ring), and a trifluoromethyl (-CF₃) group at position 2 (imidazole ring) (see Figure 1). This substitution pattern significantly impacts its physicochemical properties and bioactivity. The trifluoromethyl group enhances metabolic stability and lipophilicity, while bromine and methyl groups influence steric and electronic interactions .
Molecular Formula: C₉H₆BrF₃N₂
Molecular Weight: 283.06 g/mol
Key Features:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For 4-bromo-5-methyl-2-(trifluoromethyl)-benzimidazole, the synthesis can be achieved through the following steps:
Condensation Reaction: Ortho-phenylenediamine reacts with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the benzimidazole core.
Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.
Trifluoromethylation: The trifluoromethyl group can be introduced using trifluoromethyl iodide or other trifluoromethylating agents.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:
Mechanistic Insight : The trifluoromethyl group enhances electrophilicity at position 4, facilitating NAS. Steric hindrance from the methyl group at position 5 slightly reduces reaction rates compared to non-methylated analogs .
Condensation Reactions
The benzimidazole core participates in condensation with aldehydes and ketones to form fused heterocycles:
Key Finding : Electron-deficient aldehydes (e.g., nitrobenzaldehyde) enhance reaction efficiency due to resonance stabilization of intermediates .
Oxidation and Reduction
The methyl group at position 5 undergoes selective oxidation, while the trifluoromethyl group remains inert:
Limitation : Bromine at position 4 resists catalytic hydrogenation under standard conditions.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at position 4:
Optimization : Microwave irradiation (150°C, 20 min) improves yields by 15–20% compared to thermal heating .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the benzimidazole ring undergoes cleavage:
Stability Note : The trifluoromethyl group stabilizes the ring against nucleophilic attack, requiring harsh conditions for degradation .
Biological Interactions
The compound modulates enzyme activity through non-covalent interactions:
Target Enzyme | Binding Affinity (IC₅₀) | Mechanism | Reference |
---|---|---|---|
Topoisomerase II | 2.1 μM | Intercalates DNA minor groove | |
Cyclooxygenase-2 | 14.1 μM | Competitive inhibition at the active site |
Structure-Activity Relationship (SAR) : Bromine enhances DNA-binding affinity, while the trifluoromethyl group improves metabolic stability .
Comparative Reactivity with Analogues
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications:
Benzimidazole derivatives are recognized for their potential as therapeutic agents. The specific compound under discussion has been studied for its efficacy against various diseases, including cancer and microbial infections.
- Anticancer Activity: Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 4-bromo-5-methyl-2-(trifluoromethyl)- have shown promising results in modulating biological pathways related to tumor growth and metastasis .
- Antimicrobial Properties: Studies have demonstrated that benzimidazole derivatives can bind effectively to microbial receptors, thereby inhibiting growth. This is particularly relevant in the context of drug-resistant pathogens .
Case Study:
A notable study highlighted the synthesis and biological evaluation of benzimidazole derivatives, revealing that certain analogs exhibited significant anti-inflammatory and analgesic activities compared to standard drugs . The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) further supports its therapeutic potential.
Material Science
Polymer Chemistry:
Benzimidazole derivatives are utilized in the development of advanced materials due to their unique chemical properties.
- Conductive Polymers: The incorporation of benzimidazole structures into polymer matrices has been explored for enhancing electrical conductivity and thermal stability. Research has shown that these materials can be used in electronic applications such as sensors and transistors .
- Coatings and Adhesives: The chemical stability provided by trifluoromethyl groups enhances the durability of coatings and adhesives, making them suitable for harsh environmental conditions .
Agricultural Chemistry
Pesticide Development:
Benzimidazole compounds have been investigated for their potential use as fungicides and herbicides.
- Fungicidal Activity: The structural features of benzimidazoles allow them to disrupt fungal cell division, making them effective against various plant pathogens. Studies have indicated that derivatives of 4-bromo-5-methyl-2-(trifluoromethyl)- exhibit potent fungicidal properties .
Case Study:
Research conducted on the application of benzimidazole-based fungicides demonstrated a significant reduction in fungal infections in crops, leading to improved yields. These findings underscore the importance of this compound in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Benzimidazole Derivatives
Substituent Positioning and Bioactivity
Table 1: Substituent Effects on Antiviral and Cytotoxic Activity
- Key Findings :
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
*Estimated using fragment-based methods.
- Key Findings :
Molecular Interactions and Docking Studies
- Target Compound : Predicted to form halogen bonds via bromine (C–Br···O/N) and hydrogen bonds via CF₃ (F···H–ARG96, 2.66 Å) in protein-ligand interactions .
- Compound 3n : Demonstrates hydrogen bonding between CF₃ and ARG96/GLN72 residues (binding energy: -9.2 kcal/mol) .
- TFBZ : Binds MRSA DNA gyrase via CF₃-mediated hydrophobic interactions and nitro group hydrogen bonding .
Biological Activity
Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Among these, Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- has garnered attention due to its promising therapeutic potential. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- features a unique structure characterized by a fused aromatic ring containing nitrogen atoms. The presence of bromine, methyl, and trifluoromethyl groups enhances its reactivity and biological activity. The molecular formula is C10H7BrF3N with a molecular weight of approximately 295.06 g/mol.
The biological activity of benzimidazole derivatives often arises from their ability to interact with various biological targets:
- Enzyme Inhibition : Benzimidazole compounds can inhibit key enzymes involved in cancer proliferation and microbial resistance. For instance, they have been shown to act as topoisomerase inhibitors, which are crucial in DNA replication processes.
- Receptor Modulation : These compounds can bind to specific receptors, modulating pathways associated with inflammation and cancer progression.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of benzimidazole derivatives:
- Cell Line Studies : Research indicates that derivatives like Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)- exhibit cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 25.72±3.95μM against MCF cell lines, indicating significant apoptotic effects .
- In Vivo Studies : In animal models, such compounds have shown efficacy in suppressing tumor growth, reinforcing their potential as anticancer agents .
Antimicrobial Activity
Benzimidazole derivatives also exhibit notable antimicrobial properties:
- Bacterial Inhibition : Studies have reported that certain benzimidazole compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria. For example, they demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Antifungal Effects : Some derivatives have shown effectiveness against fungal pathogens like Candida albicans, further expanding their therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is significantly influenced by their structural modifications:
Compound | Substituents | Biological Activity |
---|---|---|
Benzimidazole A | Bromine at position 4 | Enhanced anticancer activity |
Benzimidazole B | Trifluoromethyl at position 2 | Increased enzyme inhibition |
Benzimidazole C | Methyl at position 5 | Improved receptor binding |
This table illustrates how specific substitutions can enhance or modify the biological properties of benzimidazole derivatives.
Case Studies
- Study on Anti-Cancer Activity : A recent study evaluated a series of benzimidazole derivatives for their anti-cancer properties. Compounds were tested against various cancer cell lines with results indicating significant cytotoxicity and apoptosis induction .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of benzimidazole derivatives using the broth microdilution method, revealing promising results against both bacterial and fungal strains .
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing 4-bromo-5-methyl-2-(trifluoromethyl)-1H-benzimidazole, and how can low yields be addressed?
Answer:
The compound is typically synthesized via condensation reactions. A common approach involves reacting substituted o-phenylenediamine derivatives with formic acid or trimethyl orthoformate under reflux conditions . Challenges such as low yields (e.g., <50%) may arise from incomplete cyclization or side reactions. Key optimizations include:
- Catalyst selection : Organocatalysts or acid/base systems (e.g., NaOH) to enhance cyclization efficiency .
- Solvent-free conditions : Reduces byproduct formation and improves reaction kinetics .
- Purification : Recrystallization with ethanol/water mixtures or column chromatography to isolate the pure product .
Q. Basic: How can spectroscopic techniques (e.g., FTIR, NMR) be employed to confirm the structure of this benzimidazole derivative?
Answer:
- FTIR : Characteristic peaks include N-H stretching (~3400 cm⁻¹), C-F stretching (1100–1250 cm⁻¹), and aromatic C=C vibrations (1450–1600 cm⁻¹) .
- NMR :
- Mass spectrometry : Molecular ion peak at m/z 273.0 (C₈H₅BrF₃N₂⁺) with fragmentation patterns confirming substituents .
Table 1: Key Physical Properties
Property | Value | Method/Source |
---|---|---|
LogP (octanol/water) | 3.41 | Crippen method |
Water solubility (log10ws) | -4.73 | Experimental |
Molecular weight | 273.03 g/mol | Calculated |
Q. Advanced: What mechanistic insights explain the antibacterial activity of halogenated benzimidazole derivatives like this compound?
Answer:
The bromo and trifluoromethyl groups enhance lipophilicity, improving membrane penetration and target binding. Studies on analogous compounds suggest:
- DNA interaction : Intercalation or topoisomerase inhibition, disrupting bacterial replication .
- Enzyme inhibition : Binding to ATP-binding pockets in kinases or gyrases .
- Synergy with nitro groups : Nitrofuran-benzimidazole hybrids exhibit enhanced activity against multidrug-resistant strains (MICs: 1–2 µg/mL) .
Q. Advanced: How can computational modeling (e.g., DFT, QSAR) predict the reactivity and environmental fate of this compound?
Answer:
- DFT calculations : Optimize molecular geometry and predict frontier orbitals (HOMO/LUMO) to assess charge transfer potential .
- QSAR models : Use descriptors like logP, polar surface area, and Hammett constants to correlate structure with herbicidal activity or toxicity .
- Environmental persistence : Predicted half-life in soil >60 days due to halogen stability, requiring biodegradation studies .
Q. Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, Tyvek® suits, and eye protection to prevent dermal/ocular irritation .
- Ventilation : Local exhaust systems to minimize inhalation exposure (nasal/throat irritation reported) .
- Spill management : Use dry chemical absorbents; avoid water to prevent dispersion .
- Waste disposal : Classify as environmentally hazardous (UN 3077) and incinerate at high temperatures .
Q. Advanced: What supramolecular applications (e.g., MOFs, sensors) are feasible given its structural features?
Answer:
- Coordination polymers : The benzimidazole nitrogen and bromine atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage .
- Optoelectronic materials : Trifluoromethyl groups enhance electron-withdrawing capacity, enabling use in OLEDs or photovoltaic devices .
- Chemosensors : Supramolecular assemblies detect heavy metals (e.g., Hg²⁺) via fluorescence quenching .
Q. Advanced: How does substituent variation (e.g., Br vs. Cl) impact the compound’s biological and physicochemical profiles?
Answer:
- Bioactivity : Bromine’s larger atomic radius increases steric hindrance, potentially reducing binding affinity compared to chloro analogues but improving metabolic stability .
- Lipophilicity : LogP increases with bromine (3.41) vs. chlorine (3.05), altering membrane permeability .
- Synthetic flexibility : Bromine permits further functionalization via Suzuki coupling, enabling diversification .
Q. Basic: What environmental risk assessment strategies are applicable for this herbicide analogue?
Answer:
- QSAR-based toxicity prediction : Estimate LC50 for aquatic organisms (e.g., Daphnia magna) using logP and electronegativity .
- Leaching potential : High logP suggests soil adsorption, but trifluoromethyl groups may enhance groundwater mobility .
- Degradation studies : Monitor via HPLC-MS for brominated byproducts under UV/ozone treatment .
Properties
CAS No. |
89427-04-3 |
---|---|
Molecular Formula |
C9H6BrF3N2 |
Molecular Weight |
279.06 g/mol |
IUPAC Name |
4-bromo-5-methyl-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6BrF3N2/c1-4-2-3-5-7(6(4)10)15-8(14-5)9(11,12)13/h2-3H,1H3,(H,14,15) |
InChI Key |
HXJCFALYERVBLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)C(F)(F)F)Br |
Origin of Product |
United States |
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